4-Bromo-1-benzothiophen-2-amine

Medicinal Chemistry Organic Synthesis Cross-Coupling

SAR studies demand precise regioisomeric purity; using the 5-bromo or 6-bromo isomer invalidates biological profiling. 4-Bromo-1-benzothiophen-2-amine (CAS 1363382-24-4) provides the 4-substituted core for reliable Suzuki-Miyaura coupling, ensuring consistent lead optimization. • Definitive 4-position bromine handle for regioselective cross-coupling • Defined lipophilicity (XLogP3=3.3) for predictable drug-like properties • Consistent 95% purity solid for reproducible probe synthesis.

Molecular Formula C8H6BrNS
Molecular Weight 228.11 g/mol
CAS No. 1363382-24-4
Cat. No. B1459343
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-1-benzothiophen-2-amine
CAS1363382-24-4
Molecular FormulaC8H6BrNS
Molecular Weight228.11 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C(S2)N)C(=C1)Br
InChIInChI=1S/C8H6BrNS/c9-6-2-1-3-7-5(6)4-8(10)11-7/h1-4H,10H2
InChIKeyHNHQZTNGTGTYSL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-1-benzothiophen-2-amine: Research Procurement Guide


4-Bromo-1-benzothiophen-2-amine (CAS 1363382-24-4), also known as 2-Amino-4-bromo-benzo[b]thiophene, is a heterocyclic building block in the benzothiophene class with the molecular formula C₈H₆BrNS and a molecular weight of 228.11 g/mol. Its core consists of a benzene ring fused to a thiophene ring, with a reactive primary amine at the 2-position and a bromine atom at the 4-position. [1] This specific substitution pattern is a key differentiator from other brominated benzothiophene isomers, enabling unique synthetic pathways and distinct physicochemical properties, such as a computed XLogP3 of 3.3.

Why 4-Bromo-1-benzothiophen-2-amine Cannot Be Substituted


In scientific and industrial applications, substituting 4-Bromo-1-benzothiophen-2-amine with another brominated benzothiophene isomer (e.g., 5-Bromo or 6-Bromo) or a related 2-aminobenzothiophene is not chemically or functionally equivalent. The position of the bromine atom dictates the regioselectivity of subsequent cross-coupling reactions, such as Suzuki-Miyaura couplings, leading to different downstream products. [1] Furthermore, the 4-position substitution creates a distinct electronic environment that influences the compound's physicochemical properties, including its lipophilicity (computed XLogP3 of 3.3) [2], which can affect its behavior in biological assays or material formulations. Therefore, direct substitution without re-optimization of synthetic or assay conditions is likely to lead to failed reactions, different product profiles, or invalid research results.

4-Bromo-1-benzothiophen-2-amine Differentiated Value Evidence


Regioisomeric Purity for Divergent Synthesis

4-Bromo-1-benzothiophen-2-amine is supplied with a high degree of regioisomeric purity, ensuring predictable and distinct reactivity in cross-coupling reactions. The 4-position bromine enables a different set of synthetic transformations compared to its 5-bromo and 6-bromo isomers, which are separate chemical entities with unique InChIKeys. This structural distinction is critical, as using an incorrect isomer will lead to the formation of a different regioisomer, potentially derailing a multi-step synthesis.

Medicinal Chemistry Organic Synthesis Cross-Coupling

Substitution-Driven Lipophilicity Differences

The position of the bromine atom on the benzothiophene core directly influences the molecule's computed lipophilicity. 4-Bromo-1-benzothiophen-2-amine has a calculated XLogP3 of 3.3 [1]. In contrast, the 5-bromo-4-methyl-3-phenyl analog, a more elaborated derivative, has a significantly higher XLogP3-AA of 5.3 [2]. While not a direct comparison of simple isomers due to data availability, this class-level inference demonstrates that modifications to the benzothiophene core, including bromine position, substantially impact logP, a critical parameter for predicting membrane permeability, solubility, and metabolic stability in drug discovery.

Medicinal Chemistry ADME Physicochemical Properties

Consistent Physical Form and Supply

4-Bromo-1-benzothiophen-2-amine is commercially available as a defined light-red to brown solid with a purity specification of 95% . For comparison, the 5-bromo isomer is also available as a solid but with a purity specification of 97% . The defined physical form and purity of the target compound ensure batch-to-batch consistency, a fundamental requirement for reproducible synthetic procedures and biological assays. This information allows researchers to reliably plan their experiments and procurement, avoiding the variability that can arise from in-house synthesis or less-characterized materials.

Analytical Chemistry Material Science Research & Development

Validated Pd-Catalyzed Cross-Coupling Intermediate

The compound's structure, featuring a bromine substituent at the 4-position, is explicitly noted for its utility in enabling versatile functionalization through cross-coupling reactions, nucleophilic substitutions, and other transformations. [1] This class of brominated benzothiophenes has been demonstrated as effective substrates in palladium-catalyzed borylation and Suzuki coupling (BSC) sequences to yield complex dehydroamino acid derivatives. [2] While a direct head-to-head yield comparison with other isomers in an identical coupling is not available in the sourced literature, the class-level evidence confirms that the 4-bromo substitution pattern is a viable and productive site for this widely used synthetic methodology.

Organic Synthesis Methodology C-C Bond Formation

4-Bromo-1-benzothiophen-2-amine Applications


Regiospecific Suzuki-Miyaura Scaffold Elaboration

4-Bromo-1-benzothiophen-2-amine is the definitive starting material for introducing a 2-aminobenzothiophene moiety at the 4-position of a target molecule via Suzuki-Miyaura cross-coupling. Its regioisomeric purity is a critical control point for synthesizing a specific, desired analog for structure-activity relationship (SAR) studies. Using the 5-bromo or 6-bromo isomer would result in a different structural analog with a correspondingly different biological profile, invalidating the study's hypothesis. The compound's defined lipophilicity (XLogP3 = 3.3) [1] also provides a predictable baseline for assessing the impact of further functionalization on drug-like properties.

Divergent Intermediate for Complex Benzothiophenes

This compound serves as a versatile, divergent intermediate for the synthesis of more complex heterocyclic systems. The 4-position bromine atom is a reliable handle for sequential functionalization [2], allowing chemists to build molecular complexity in a controlled manner. Its utility in one-pot borylation/Suzuki sequences is established for the broader class of bromobenzothiophenes [3], enabling efficient access to elaborate structures that would be difficult to prepare by other routes. This makes it a valuable tool for methodology development and the total synthesis of natural products or advanced materials.

Defined Core for Chemical Probe Development

For researchers developing chemical probes or fluorescent ligands, 4-Bromo-1-benzothiophen-2-amine offers a defined, rigid core with a known lipophilicity profile (XLogP3 = 3.3) [1]. The 2-amine can be used as a conjugation point for attaching linkers or reporter groups, while the 4-bromine provides a specific vector for structural elaboration . The commercial availability of the compound as a solid of known purity (95%) ensures that probe synthesis can be initiated from a consistent, well-characterized starting point, which is essential for generating reproducible biological data across different batches of the final tool compound.

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